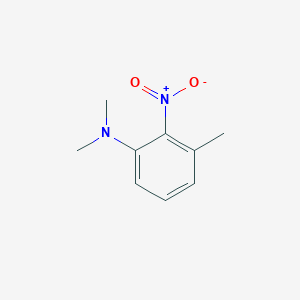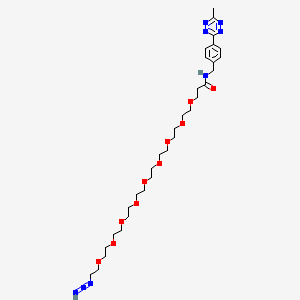
N,N,3-Trimethyl-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethyl-2-nitroaniline is an organic compound belonging to the class of nitroanilines It features a nitro group (-NO2) and three methyl groups (-CH3) attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N,3-Trimethyl-2-nitroaniline can be synthesized through nitration of N,N,3-trimethylaniline. The nitration process typically involves the reaction of N,N,3-trimethylaniline with a nitrating agent such as a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Reduction: As mentioned, reducing agents like hydrogen gas with a catalyst or sodium borohydride are commonly used.
Major Products Formed:
Aplicaciones Científicas De Investigación
N,N,3-Trimethyl-2-nitroaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N,3-Trimethyl-2-nitroaniline involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s hydrophobicity and reactivity. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
N,N-Dimethylaniline: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
2-Nitroaniline: Contains a nitro group but lacks the additional methyl groups, resulting in different chemical properties and reactivity.
N,N,2,3-Trimethyl-4-nitroaniline: Another nitroaniline derivative with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: N,N,3-Trimethyl-2-nitroaniline is unique due to the presence of both nitro and multiple methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where such properties are desired .
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-2-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-7-5-4-6-8(10(2)3)9(7)11(12)13/h4-6H,1-3H3 |
Clave InChI |
AXGNMFJYRDTQIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)



![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)
![2-Bromo-3-chloro-6,6-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14033665.png)


![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)
